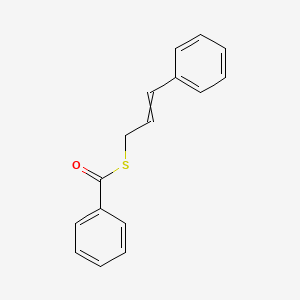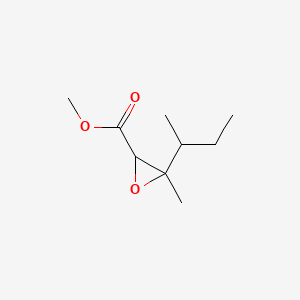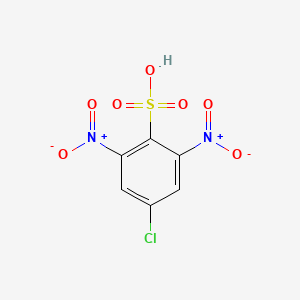![molecular formula C17H19N3O B11958203 1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone CAS No. 107920-10-5](/img/structure/B11958203.png)
1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone is an organic compound known for its vibrant color and potential applications in various fields. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used as a dye due to its intense coloration.
Preparation Methods
The synthesis of 1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminophenyl ethanone. This involves treating the amine with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-methylaniline in an alkaline medium to form the azo compound. The reaction is usually carried out in the presence of sodium hydroxide (NaOH) to maintain the pH.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator due to its color change properties.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction within biological systems, leading to the release of aromatic amines, which can interact with cellular components and affect various biochemical pathways.
Comparison with Similar Compounds
1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone can be compared with other azo compounds such as:
1-[4-(dimethylamino)phenyl]ethanone: Similar in structure but with different substituents, leading to variations in color and reactivity.
1-[4-(methylthio)phenyl]ethanone: Contains a sulfur group, which affects its chemical properties and applications.
1-(4-methylphenyl)ethanone: Lacks the azo group, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct color properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
107920-10-5 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-[4-[[4-[ethyl(methyl)amino]phenyl]diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H19N3O/c1-4-20(3)17-11-9-16(10-12-17)19-18-15-7-5-14(6-8-15)13(2)21/h5-12H,4H2,1-3H3 |
InChI Key |
WBXMXTVEAJLPON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)


![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)





![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)


